2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)9(6-12)8-3-4-10-11(5-8)15-7-14-10/h3-5,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXIGDYQGJLOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetonitrile Group: This step may involve the reaction of the benzodioxole derivative with a suitable nitrile source under basic conditions.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
Research indicates that compounds with similar structures to 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile may exhibit antidepressant effects. The benzodioxole structure is often associated with serotonergic activity, which is crucial in the modulation of mood disorders . -
Analgesic Properties :
The compound's potential as an analgesic agent has been explored in various studies. Its ability to interact with neurotransmitter systems suggests it could be effective in pain management therapies . -
Neuroprotective Effects :
Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzodioxole derivative + Dimethylamine | Reflux in ethanol | 75% |
| 2 | Acetonitrile addition | Stirring at room temperature | 85% |
Case Study 1: Antidepressant Screening
A study investigated the antidepressant effects of several compounds related to this compound using animal models. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications in treating depression .
Case Study 2: Neuroprotection in Cellular Models
In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed that treatment with the compound significantly reduced cell death and oxidative damage, highlighting its potential for developing neuroprotective drugs .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed based on substituent variations, physicochemical properties, and functional group implications.
Table 1: Comparative Analysis of Key Compounds
* Inferred from structural analysis; † Predicted based on functional group trends.
Key Observations:
Functional Group Impact: Acetonitrile vs. This may enhance reactivity in cross-coupling reactions. Dimethylamino vs.
Physicochemical Properties: The tert-butylsulfonyl and hydrazono groups in the compound from significantly elevate molar mass (309.34 g/mol) and boiling point (439.7°C) compared to the target compound, likely due to increased molecular rigidity and hydrogen-bonding capacity .
Structural Analogues in Pharmacology :
- Benzodioxole derivatives are prevalent in CNS-targeting drugs (e.g., benzodiazepines). The ketone-containing analogs may exhibit greater metabolic stability than the acetonitrile-based target, which could undergo nitrile hydrolysis in vivo.
Research Findings and Limitations
- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Predictions are based on functional group trends and analogs.
- Synthetic Utility : The acetonitrile group in the target may serve as a precursor for tetrazole or carboxylic acid synthesis, a feature absent in ketone-based analogs .
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to exhibit:
- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can selectively inhibit SRC family kinases (SFKs), which are implicated in tumorigenesis and metastasis .
- Antioxidant Activity : There is evidence suggesting that derivatives of benzodioxole exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound:
-
Cell Line Studies :
- A study demonstrated that related benzodioxole derivatives exhibited significant antiproliferative activity against various cancer cell lines (e.g., HeLa and K562), indicating potential therapeutic applications .
- The mechanism involved apoptosis induction and cell cycle arrest at the S-phase, similar to established chemotherapeutics like cisplatin .
- Case Study: SRC Inhibition :
Antioxidant Properties
Research has highlighted the antioxidant capabilities of similar compounds, which can mitigate cellular damage caused by reactive oxygen species (ROS). This property not only aids in cancer prevention but also enhances the overall health profile of the compound .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15 ± 3 | Apoptosis induction |
| Study 2 | K562 | 21 ± 4 | Cell cycle arrest |
| Study 3 | Ba/F3 (HCK-dependent) | >2927 | No antiproliferative activity |
Q & A
Q. What are the recommended synthetic routes and reaction conditions for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile?
The compound can be synthesized via:
- Substitution reactions : Reacting precursor benzodioxol derivatives with dimethylaminoacetonitrile under Pd/Cu catalysis in polar aprotic solvents (e.g., DMSO) at 60–80°C .
- Multi-step protocols : Sequential functionalization of the benzodioxole core followed by nitrile group introduction via nucleophilic displacement .
Q. Optimization Tips :
- Use inert atmospheres to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution .
Q. What safety protocols are critical when handling this compound?
Key safety measures include:
Q. Which characterization techniques are most effective for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic and dimethylamino proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- UV-Vis Spectroscopy : Assess electronic transitions for stability under varying pH .
Q. How can common impurities be identified and removed during purification?
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound from byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Analytical Monitoring : Compare HPLC retention times with reference standards .
Advanced Questions
Q. What reaction mechanisms govern the compound’s participation in substitution or oxidation reactions?
- Electrophilic aromatic substitution : The electron-rich benzodioxol moiety directs nitration or halogenation at the 5-position .
- Nitrile reactivity : The dimethylamino group enhances nucleophilic attack on the nitrile carbon, enabling conversion to amides or carboxylic acids under acidic/basic conditions .
Experimental Design : Use isotopic labeling (e.g., 15N) to track reaction pathways via MS .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation)?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Controlled degradation studies : Identify unstable intermediates that may skew MS data .
Q. What biological targets or pathways are associated with this compound’s structural motifs?
- Benzodioxole moiety : Binds to cytochrome P450 enzymes, altering metabolic pathways .
- Dimethylamino group : Enhances membrane permeability, enabling interactions with neuronal receptors (e.g., serotonin transporters) .
Q. Testing Strategies :
- Conduct enzyme inhibition assays (e.g., CYP3A4) at physiological pH .
- Use molecular docking simulations to predict binding affinities .
Q. How does the compound’s stability vary under different experimental conditions?
Q. What role do structural motifs play in modulating reactivity or bioactivity?
- Benzodioxole : Electron-donating effects stabilize transition states in electrophilic reactions .
- Nitrile group : Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like kinases .
Derivative Design : Replace the nitrile with a carboxylic acid to improve solubility for in vivo studies .
Q. How can researchers design derivatives to enhance pharmacological or material properties?
- Structure-Activity Relationship (SAR) : Introduce halogen substituents on the benzodioxol ring to boost binding affinity .
- Polymer applications : Incorporate the compound into co-polymers via radical-initiated crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
